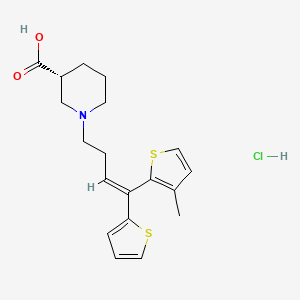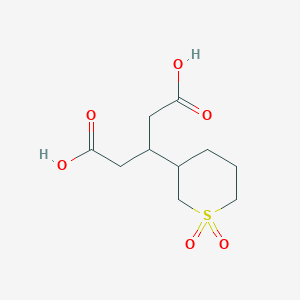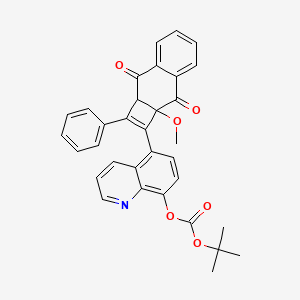
myomiR-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MyomiR-IN-1 is a compound known for its role as an inhibitor of myomiRs, a group of microRNAs specifically expressed in muscle tissues. These microRNAs are crucial regulators of muscle homeostasis, plasticity, and myogenesis. This compound has been studied for its potential therapeutic applications in muscle-related diseases and conditions, such as amyotrophic lateral sclerosis and muscle atrophy .
Vorbereitungsmethoden
The synthesis of MyomiR-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired yield and purity . Industrial production methods may involve scaling up these reactions in large reactors, optimizing the conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
MyomiR-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
MyomiR-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the regulatory mechanisms of microRNAs in muscle tissues and their impact on muscle function and development.
Biology: Researchers use this compound to investigate the role of myomiRs in muscle homeostasis, plasticity, and myogenesis.
Medicine: this compound is explored as a potential therapeutic agent for treating muscle-related diseases, such as amyotrophic lateral sclerosis and muscle atrophy.
Industry: The compound is used in the development of new drugs and therapies targeting muscle-related conditions
Wirkmechanismus
MyomiR-IN-1 exerts its effects by inhibiting the translation of myoD in muscle cells without altering the expression level of myoD messenger RNA. This inhibition leads to the downregulation of differentiation markers, affecting the differentiation and function of muscle cells. The molecular targets and pathways involved include the myomiR network, which regulates various aspects of muscle gene expression and function .
Vergleich Mit ähnlichen Verbindungen
MyomiR-IN-1 is unique in its specific inhibition of myomiRs, making it a valuable tool for studying muscle-related processes. Similar compounds include:
miR-1: A microRNA involved in cardiac and skeletal muscle function.
miR-133a: A microRNA that plays a role in muscle development and differentiation.
miR-206: A microRNA specific to skeletal muscle, involved in muscle regeneration and repair. These compounds share some overlapping functions with this compound but differ in their specific targets and regulatory mechanisms.
Eigenschaften
Molekularformel |
C33H27NO6 |
|---|---|
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
[5-(2a-methoxy-3,8-dioxo-1-phenyl-8aH-cyclobuta[b]naphthalen-2-yl)quinolin-8-yl] tert-butyl carbonate |
InChI |
InChI=1S/C33H27NO6/c1-32(2,3)40-31(37)39-24-17-16-20(21-15-10-18-34-28(21)24)26-25(19-11-6-5-7-12-19)27-29(35)22-13-8-9-14-23(22)30(36)33(26,27)38-4/h5-18,27H,1-4H3 |
InChI-Schlüssel |
GNUJEUMWYJVRKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OC1=C2C(=C(C=C1)C3=C(C4C3(C(=O)C5=CC=CC=C5C4=O)OC)C6=CC=CC=C6)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate](/img/structure/B13443279.png)
![[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B13443283.png)
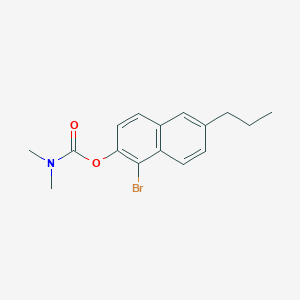
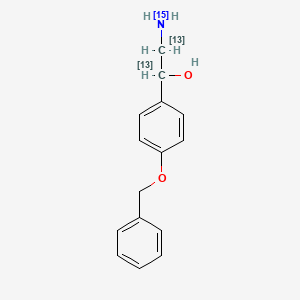

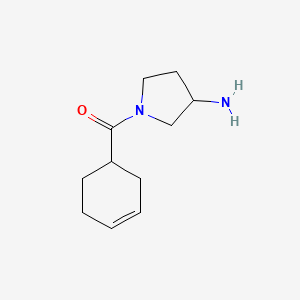
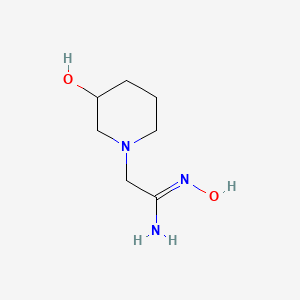
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)

![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)

